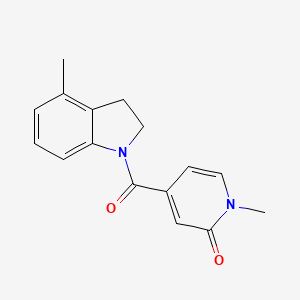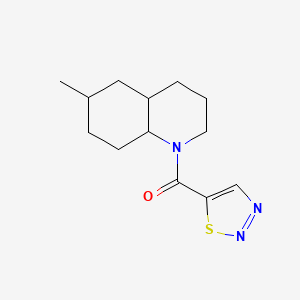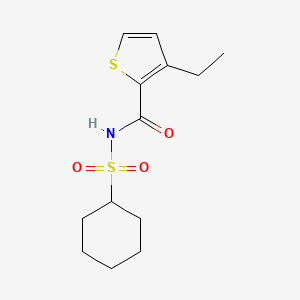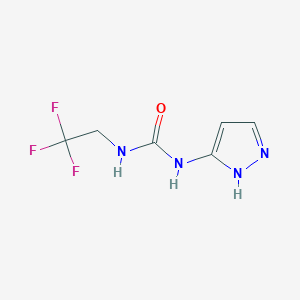![molecular formula C14H18N4O B7531375 N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7531375.png)
N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide (CPM) is a synthetic compound that has been extensively studied for its potential use in scientific research. CPM is a member of the imidazo[1,2-a]pyrimidine class of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors. Specifically, N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. This inhibition leads to a decrease in cell proliferation and may contribute to the anti-tumor activity of N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide in lab experiments is its ability to inhibit the activity of CDK4, which is involved in the regulation of cell division. This makes it a potential candidate for cancer research. However, one limitation of using N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide. One area of research is the development of new synthetic methods for N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide, which may improve its purity and yield. Another area of research is the investigation of N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide's potential use in the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide and its potential use in cancer research.
Synthesis Methods
N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-cyclopentylmethylimidazo[1,2-a]pyrimidine with methyl isocyanate in the presence of a catalyst. This reaction results in the formation of N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including the ability to inhibit the activity of certain enzymes and receptors. N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide has also been shown to have anti-tumor activity, making it a potential candidate for cancer research.
properties
IUPAC Name |
N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17(9-11-5-2-3-6-11)13(19)12-10-18-8-4-7-15-14(18)16-12/h4,7-8,10-11H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIMAFBEMAVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)C(=O)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)




![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B7531395.png)
![5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7531397.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7531399.png)